

# Application Notes and Protocols: Efficacy of Biapenem in a Murine Sepsis Model

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These application notes provide a comprehensive overview of the use of **biapenem** in a murine model of sepsis, specifically the cecal ligation and puncture (CLP) model. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for sepsis.

### Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model in mice is a widely used and clinically relevant model that mimics the pathophysiology of human polymicrobial sepsis.[1][2][3] **Biapenem**, a broad-spectrum carbapenem antibiotic, has demonstrated significant efficacy in reducing mortality and ameliorating key pathological features of sepsis in this model.[4][5]

Beyond its bactericidal activity, **biapenem** has been shown to modulate the host inflammatory response, notably by suppressing the release of the late-phase inflammatory mediator, High Mobility Group Box 1 (HMGB1).[4][5]

# Key Findings on Biapenem Efficacy in Murine Sepsis

A pivotal study investigating the effects of **biapenem** in a CLP-induced murine sepsis model revealed several key benefits of the treatment. **Biapenem** administration significantly improved survival rates and attenuated the systemic inflammatory response. The quantitative data from this study are summarized in the tables below.



Table 1: Effect of Biapenem on Survival and HMGB1

Release in CLP-Induced Sepsis

Treatment Group	Dosage (in vivo)	Mortality Reduction	HMGB1 Release Suppression (in vivo)
Biapenem (BIPM)	0.37 to 1.1 mg/kg	up to 50%	up to 54%

Data extracted from a study by Choi et al. (2021).[4][5]

Table 2: Effect of Biapenem on Vascular Integrity in CLP-

**Induced Sepsis** 

Treatment Group	Hyperpermeability Inhibition	Reduction in HMGB1- mediated Vascular Disruption
Biapenem (BIPM)	up to 59%	up to 62%

Data extracted from a study by Choi et al. (2021).[4][5]

# **Experimental Protocols**

This section provides detailed methodologies for establishing a murine sepsis model and assessing the therapeutic efficacy of **biapenem**.

## Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol describes the induction of polymicrobial sepsis in mice through CLP.

#### Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Anesthetic solution (e.g., ketamine/xylazine cocktail)
- · Betadine or other surgical antiseptic



- 70% ethanol
- Sterile surgical instruments (scalpel, scissors, forceps)
- Suture material (e.g., 4-0 silk)
- 21-gauge needle
- Pre-warmed (37°C) sterile 0.9% saline solution
- Heating pad or lamp

#### Procedure:

- Anesthesia: Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
   Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- Surgical Preparation: Shave the abdomen and disinfect the surgical area with betadine followed by 70% ethanol.
- Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.
- Cecum Exteriorization: Gently locate and exteriorize the cecum.
- Ligation: Ligate the cecum distal to the ileocecal valve with a 4-0 silk suture. The ligation length can be varied to modulate the severity of sepsis. A common practice is to ligate 50% of the cecum.
- Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. Ensure the needle passes completely through the cecum.
- Fecal Extrusion: Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
- Cecum Repositioning: Carefully return the cecum to the peritoneal cavity.
- Closure: Close the peritoneal wall and the skin with sutures.



- Fluid Resuscitation: Immediately following surgery, administer 1 ml of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.[1]
- Post-operative Care: Place the mouse on a heating pad or under a heat lamp to maintain body temperature during recovery from anesthesia. Provide easy access to food and water.
   Monitor the animals closely for signs of distress.

## **Biapenem Administration Protocol**

#### Materials:

- Biapenem for injection
- Sterile 0.9% saline or other appropriate vehicle
- Syringes and needles for administration

#### Procedure:

- Reconstitution: Reconstitute biapenem according to the manufacturer's instructions to the desired stock concentration.
- Dosage Preparation: Prepare the final injection solution by diluting the **biapenem** stock in sterile saline to achieve the target dose (e.g., 0.37 to 1.1 mg/kg body weight).
- Administration: Administer the biapenem solution to the septic mice via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection. The timing of the first dose and the frequency of administration should be determined based on the experimental design. For example, treatment can be initiated at a set time point post-CLP surgery (e.g., 6 hours) and repeated every 12 or 24 hours.

### **Measurement of HMGB1 Levels in Serum**

#### Materials:

 Mouse HMGB1 ELISA Kit (commercially available kits provide validated reagents and protocols)



- Blood collection supplies (e.g., microtainer tubes)
- Centrifuge
- Microplate reader

#### Procedure:

- Sample Collection: At the desired time point post-CLP and treatment, collect blood from the mice via cardiac puncture or another appropriate method.
- Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
- ELISA Assay: Perform the HMGB1 ELISA according to the manufacturer's protocol.[6][7][8] This typically involves:
  - Adding standards and serum samples to the antibody-coated microplate.
  - Incubating with a detection antibody.
  - Adding a substrate to produce a colorimetric reaction.
  - Measuring the absorbance using a microplate reader.
- Data Analysis: Calculate the concentration of HMGB1 in the serum samples by comparing their absorbance values to the standard curve.

# Assessment of Vascular Permeability (Evans Blue Dye Assay)

This assay measures the extravasation of Evans blue dye, which binds to albumin, as an indicator of increased vascular permeability.

#### Materials:

• Evans blue dye solution (e.g., 2% in sterile saline)



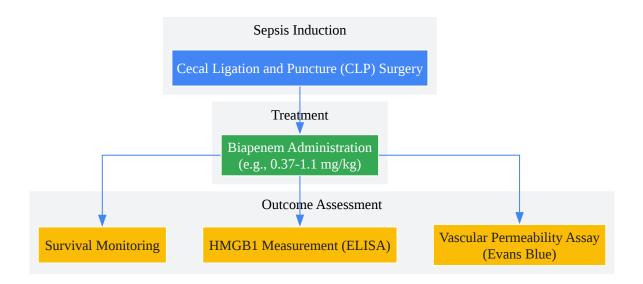
- Formamide
- Spectrophotometer or microplate reader

#### Procedure:

- Dye Injection: At the desired time point, inject a known concentration and volume of Evans blue dye solution intravenously into the tail vein of the mouse.
- Circulation: Allow the dye to circulate for a specified period (e.g., 30-60 minutes).
- Tissue Harvesting: Euthanize the mouse and perfuse the circulatory system with saline to remove intravascular dye. Harvest the organs of interest (e.g., lungs, liver).
- Dye Extraction: Weigh the harvested tissues and incubate them in formamide to extract the extravasated Evans blue dye.
- Quantification: Measure the absorbance of the formamide extract at approximately 620 nm using a spectrophotometer.[4]
- Data Analysis: Calculate the amount of Evans blue dye per gram of tissue to quantify vascular permeability.

# Visualizations Experimental Workflow



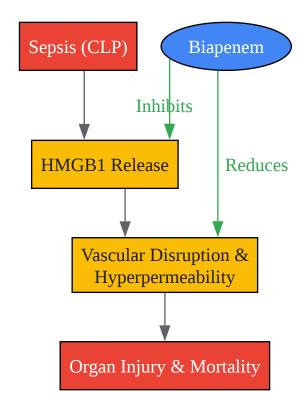


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Caption: Experimental workflow for evaluating **biapenem** in a murine sepsis model.

## **Proposed Signaling Pathway of Biapenem in Sepsis**





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Caption: Proposed mechanism of **biapenem**'s protective effects in sepsis.

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